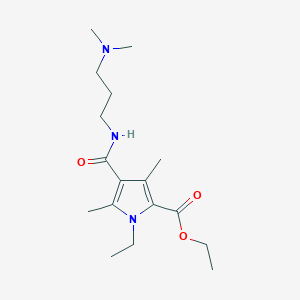
N-(3-アミノプロピル)-4-ブロモベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-4-bromobenzamide: is an organic compound that features a bromine atom attached to a benzene ring, with an amide group and a 3-aminopropyl chain
科学的研究の応用
Chemistry:
Catalysis: N-(3-aminopropyl)-4-bromobenzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its structural features, it can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.
作用機序
Target of Action
N-(3-aminopropyl)-4-bromobenzamide is a complex compound with multiple potential targets. It is structurally similar to spermidine , a polyamine that interacts with various targets including the Beta-1 and Beta-2 adrenergic receptors, Thioredoxin reductase 1, and Spermidine/putrescine-binding periplasmic protein . These targets play crucial roles in cellular processes such as signal transduction, redox regulation, and polyamine transport .
Mode of Action
For instance, spermidine is thought to stabilize some membranes and nucleic acid structures . N-(3-aminopropyl)-4-bromobenzamide might also interact with its targets to induce similar changes in cellular structures and functions.
Biochemical Pathways
N-(3-aminopropyl)-4-bromobenzamide may influence several biochemical pathways. As a structural analog of spermidine, it could potentially affect the polyamine metabolic pathway . Polyamines like spermidine are involved in various cellular processes, including cell growth and differentiation . Therefore, N-(3-aminopropyl)-4-bromobenzamide might influence these processes by modulating the polyamine metabolic pathway.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Benzamide: The synthesis begins with the bromination of benzamide to introduce the bromine atom at the para position of the benzene ring. This can be achieved using bromine in the presence of a suitable catalyst.
Amidation Reaction: The next step involves the reaction of the brominated benzamide with 3-aminopropylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: The industrial production of N-(3-aminopropyl)-4-bromobenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions:
Substitution Reactions: N-(3-aminopropyl)-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group and the 3-aminopropyl chain.
Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzamides.
Oxidation Products: Oxidized derivatives of the amide or amine groups.
Reduction Products: Reduced forms of the amide or amine groups.
類似化合物との比較
N-(3-aminopropyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-aminopropyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
N-(3-aminopropyl)-4-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness: N-(3-aminopropyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards biological targets, making it a distinct candidate for various applications.
特性
IUPAC Name |
N-(3-aminopropyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKTSGYXJTFQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide](/img/structure/B2548754.png)



![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide](/img/structure/B2548762.png)




![N-[1-(FURAN-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-3-(4-METHOXYPHENYL)PROPANAMIDE](/img/structure/B2548768.png)
![1-{2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B2548770.png)
![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2548774.png)
